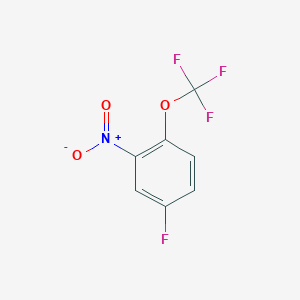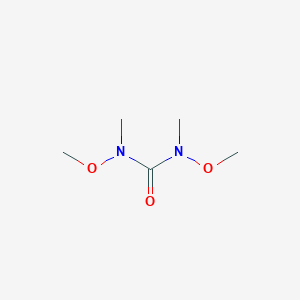
N,N-dibutylcarbamodithioate; iron(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(dibutyldithiocarbamato-S,S’)iron: is a coordination complex with the chemical formula C27H54FeN3S6 and a molecular weight of 668.986 g/mol . This compound is known for its unique structure, where an iron (III) ion is coordinated by three dibutyldithiocarbamate ligands. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Tris(dibutyldithiocarbamato-S,S’)iron can be synthesized through a reaction between iron (III) salts and dibutyldithiocarbamate ligands. The typical reaction involves mixing an aqueous solution of iron (III) chloride with an aqueous solution of sodium dibutyldithiocarbamate. The reaction is usually carried out at room temperature, and the product precipitates out as a solid, which can be filtered and purified .
Industrial Production Methods: While specific industrial production methods for tris(dibutyldithiocarbamato-S,S’)iron are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Tris(dibutyldithiocarbamato-S,S’)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron (IV) derivatives.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric oxide and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using different dithiocarbamate ligands or other coordinating ligands.
Major Products:
Oxidation: Formation of iron (IV) complexes.
Reduction: Formation of iron (II) or iron (I) complexes.
Substitution: Formation of new coordination complexes with different ligands.
科学研究应用
Tris(dibutyldithiocarbamato-S,S’)iron has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of tris(dibutyldithiocarbamato-S,S’)iron involves its ability to coordinate with various molecular targets. The dithiocarbamate ligands provide strong binding to the iron center, allowing the complex to interact with other molecules. This interaction can lead to changes in the oxidation state of iron, facilitating various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .
相似化合物的比较
Iron tris(diethyldithiocarbamate): This compound has similar dithiocarbamate ligands but with ethyl groups instead of butyl groups.
Iron tris(dimethyldithiocarbamate): Another related compound with methyl groups on the dithiocarbamate ligands.
Uniqueness: Tris(dibutyldithiocarbamato-S,S’)iron is unique due to the presence of butyl groups on the dithiocarbamate ligands, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other iron dithiocarbamate complexes and suitable for specific applications where these properties are advantageous .
属性
CAS 编号 |
14526-32-0 |
|---|---|
分子式 |
C27H54FeN3S6 |
分子量 |
669 g/mol |
IUPAC 名称 |
N,N-dibutylcarbamodithioate;iron(3+) |
InChI |
InChI=1S/3C9H19NS2.Fe/c3*1-3-5-7-10(9(11)12)8-6-4-2;/h3*3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
InChI 键 |
QGVNKIAXCPDWKJ-UHFFFAOYSA-K |
SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
规范 SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
Key on ui other cas no. |
14526-32-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)




![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)





![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
